molecular formula C15H19ClO4 B3023936 8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid CAS No. 951889-86-4

8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid

Cat. No.: B3023936
CAS No.: 951889-86-4
M. Wt: 298.76 g/mol
InChI Key: QIKDBHLQXHZSIZ-UHFFFAOYSA-N
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Description

8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is a useful research compound. Its molecular formula is C15H19ClO4 and its molecular weight is 298.76 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nutraceutical and Food Additive Role

8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid, through its relationship with similar phenolic compounds like Chlorogenic acid, has been extensively studied for its health-promoting properties. Research indicates its potential in treating metabolic syndrome through its anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Additionally, its antimicrobial properties against a broad spectrum of organisms make it an excellent candidate for food preservation and as a food additive. The compound's antioxidant activity, especially against lipid oxidation, and its protective properties against the degradation of other bioactive compounds in food, highlight its significance in the formulation of dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Liver Metabolism and Imaging Applications

The compound's similarity to 8-oxooctanoic acid derivatives has led to research in liver metabolism and imaging. For instance, 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid was synthesized to evaluate medium-chain fatty acid metabolism in the liver. This radiotracer, showing stability and a high radiochemical yield, was primarily metabolized via beta-oxidation in the liver. Its potential in liver imaging and evaluating fatty acid metabolism was highlighted through studies that demonstrated its accumulation in the liver and its ability to provide valuable insights into impaired beta-oxidation processes, making it a promising candidate for related medical applications (Lee et al., 2004).

Microbial Metabolism and Bioavailability

Exploration into the microbial metabolism of compounds structurally similar to this compound, like Chlorogenic acid, revealed significant insights. The bioavailability of these compounds largely depends on their metabolism by the gut microflora. Studies showed that microbial metabolites accounted for a substantial portion of the intake of such compounds, emphasizing the importance of gut flora in determining their bioavailability and potential health effects (Gonthier et al., 2003).

Anti-inflammatory and Analgesic Properties

Compounds like 4'-Chloro-5-methoxy-3-biphenylylacetic acid (DKA-9), related to this compound, have been recognized for their potent anti-inflammatory, analgesic, and antipyretic activities. These compounds have shown considerable effectiveness in inhibiting inflammation and pain, suggesting the potential therapeutic use of similar compounds in managing inflammation and pain-related conditions (Shibata, 1977).

Safety and Hazards

The related compound “(5-chloro-2-methoxyphenyl)acetic acid” is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

8-(5-chloro-2-methoxyphenyl)-8-oxooctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO4/c1-20-14-9-8-11(16)10-12(14)13(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKDBHLQXHZSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259184
Record name 5-Chloro-2-methoxy-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-86-4
Record name 5-Chloro-2-methoxy-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxy-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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